molecular formula C17H25NO5S B2670327 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide CAS No. 899957-84-7

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide

Cat. No.: B2670327
CAS No.: 899957-84-7
M. Wt: 355.45
InChI Key: MOWMYDNLFOCTDM-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane core, a bicyclic ketal structure that imparts conformational rigidity. The 4-ethoxybenzenesulfonamide moiety is critical for its pharmacological and physicochemical properties, likely influencing receptor binding and metabolic stability.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-2-21-14-6-8-16(9-7-14)24(19,20)18-12-15-13-22-17(23-15)10-4-3-5-11-17/h6-9,15,18H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWMYDNLFOCTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide typically involves the formation of the spirocyclic structure followed by sulfonamide formation. One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with an appropriate sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage . The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential pharmaceutical applications due to its unique structural properties that may confer bioactivity. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-tumor activities. For instance:

  • Anti-tumor Activity : Research indicates potential mechanisms through which this compound could inhibit tumor cell proliferation, possibly by interfering with specific signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects : The sulfonamide moiety may contribute to reducing inflammation by inhibiting the production of pro-inflammatory cytokines.

Synthetic Organic Chemistry

In synthetic organic chemistry, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide serves as a versatile building block for synthesizing more complex molecules. Its spirocyclic structure allows for various reactions, including:

  • Formation of Amides : The compound can be used to synthesize novel amide derivatives through acylation reactions.
  • Synthesis of Specialty Chemicals : It can be utilized in producing specialty chemicals where specific reactivity or interactions are desired.

Case Study 1: Anti-cancer Research

A study published in a peer-reviewed journal investigated the anti-cancer properties of this compound. The researchers found that the compound inhibited the proliferation of specific cancer cell lines in vitro. Further mechanistic studies suggested that it induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent against certain cancers.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of this compound. It was shown to significantly reduce the levels of inflammatory markers in animal models of chronic inflammation. The findings indicated that this compound could be beneficial in treating inflammatory diseases.

Comparison with Related Compounds

To better understand the unique features of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamideSpirocyclic structure with naphthalene moietyInvestigated for similar medicinal applications
8-Iodo-1,4-dioxaspiro[4.5]decaneContains iodine substituentExhibits significant biological properties including anti-tumor activity
8-Ethoxy-1,4-dioxaspiro[4.5]decaneEthoxy substitutionPotentially different solubility and biological activity

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Cores

a) N-Methyl-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-4-nitrobenzenesulfonamide (S08)
  • Structural Differences : The 4-nitrobenzenesulfonamide group replaces the 4-ethoxy group.
  • Synthesis : Produced via NaH-mediated alkylation of α-allyl bromide (S05) with N-methyl-4-nitrobenzenesulfonamide, yielding crude product for downstream reactions .
b) GUANADREL SULFATE
  • Core Structure : Shares the 1,4-dioxaspiro[4.5]decane moiety but replaces sulfonamide with a guanidine group.
  • Pharmacology : Approved antihypertensive agent, highlighting the spirocyclic core’s versatility in drug design. Its guanidine group facilitates adrenergic neuron blockade, unlike sulfonamides’ enzyme inhibition mechanisms .
c) 2,4,6-Trimethyl-N-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide
  • Functional Group: Sulfonohydrazide instead of sulfonamide, with a 2,4,6-trimethylbenzene substituent.
  • Stability : The hydrazide linkage may confer lower hydrolytic stability than the sulfonamide, impacting shelf life .

Substituent Variations on the Aromatic Ring

Compound Substituent Biological Implications Synthesis Yield
Target Compound 4-Ethoxy Enhanced lipophilicity; moderate metabolic stability Not reported
S08 4-Nitro Increased electrophilicity; potential prodrug activation 91% (crude)
Example 6 7-Chloro-indenyl Improved receptor affinity (e.g., enzyme inhibition) Not reported
Example 14 7-Chloro-5-fluoro Dual halogenation for enhanced potency Not reported
AB15346-48 2-/3-/4-Fluorobenzyl Fluorine’s electronegativity alters binding kinetics Not reported

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-ethoxy group in the target compound likely increases logP compared to nitro (S08) or halogenated (Example 6, 14) derivatives, affecting blood-brain barrier penetration .
  • Metabolic Stability : Ethoxy groups are susceptible to oxidative metabolism (e.g., CYP450), whereas nitro groups may undergo reductive activation .
  • Solubility : Sulfonamides generally exhibit moderate aqueous solubility, but spirocyclic cores can reduce crystallinity, as seen in GUANADREL’s formulation challenges .

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spiro structure, which contributes to its biological properties. The molecular formula is C14H19N1O4SC_{14}H_{19}N_{1}O_{4}S with a molecular weight of approximately 307.37 g/mol. The presence of the sulfonamide group is significant for its biological interactions.

Antimicrobial Activity:
Research has indicated that sulfonamides, including this compound, exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), which is essential for bacterial growth and replication.

Anti-inflammatory Effects:
The compound may also possess anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders.

Biological Activity Data

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels in vitro
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy:
    A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting a potential for therapeutic use in resistant infections.
  • Anti-inflammatory Potential:
    In a controlled trial involving animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. These findings indicate its potential role in managing inflammatory diseases.
  • Cytotoxic Effects on Cancer Cells:
    Research involving human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results showed a dose-dependent response, with higher concentrations leading to increased cell death rates.

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